molecular formula C26H25ClN2OS B2373630 3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone CAS No. 866010-87-9

3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone

Cat. No.: B2373630
CAS No.: 866010-87-9
M. Wt: 449.01
InChI Key: LHZROEZDRZDWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a synthetic small molecule belonging to the 4(3H)-quinazolinone class of fused heterocycles, a structure recognized as a privileged scaffold in medicinal chemistry and agrochemical research . This compound features a 4(3H)-quinazolinone core substituted at the 2-position with a (4-chlorophenyl)sulfanylmethyl group and at the 3-position with a 4-(tert-butyl)benzyl group. The 4(3H)-quinazolinone scaffold is a stable, nitrogen-containing bicyclic system that is the building block of over 150 naturally occurring alkaloids and is known for its significant drug-like properties, including good lipophilicity that aids in membrane permeability . The specific structural motifs present in this compound—the tert-butylbenzyl and chlorophenylthioether groups—are designed to modulate the molecule's physicochemical properties and interaction with biological targets. Derivatives of 4(3H)-quinazolinone exhibit a remarkably broad spectrum of biological activities, making this compound a valuable scaffold for investigating new therapeutic and agrochemical leads . Promising research areas for analogs include anticancer activity through mechanisms such as protein kinase inhibition , antibacterial activity against pathogens like Staphylococcus aureus , and anti-inflammatory applications . The compound is offered For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility for confirming product identity and purity for their specific research application.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methyl]-2-[(4-chlorophenyl)sulfanylmethyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2OS/c1-26(2,3)19-10-8-18(9-11-19)16-29-24(17-31-21-14-12-20(27)13-15-21)28-23-7-5-4-6-22(23)25(29)30/h4-15H,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZROEZDRZDWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CSC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure

The compound features a quinazolinone core substituted with a tert-butyl group, a chlorophenyl sulfanyl group, and a benzyl moiety. This unique structure contributes to its biological properties.

Antibacterial Activity

Quinazolinones have been recognized for their antibacterial properties. A study indicated that derivatives of quinazolinone showed significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values for selected derivatives were reported as follows:
    • Against Staphylococcus aureus: MIC = 16 μg/mL for derivative 3p.
    • Against Escherichia coli: MIC = 32 μg/mL for derivative 3f .

Antifungal Activity

In addition to antibacterial effects, quinazolinones have demonstrated antifungal activity. The compound's derivatives exhibited varying degrees of inhibition against fungal pathogens:

  • MIC values :
    • Against Candida albicans: MIC = 8 μg/mL for derivative 3f.
    • Against Aspergillus niger: MIC = 32 μg/mL for derivative 3j and MIC = 64 μg/mL for derivative 3s .

Anticancer Activity

Quinazolinone derivatives are also being investigated for their anticancer potential. A study evaluated the cytotoxic effects of various quinazolinone compounds on different cancer cell lines:

  • Cell Lines Tested : PC3 (prostate cancer), MCF-7 (breast cancer), HT-29 (colon cancer).
  • Notable Findings :
    • Compound A3 showed the highest cytotoxicity with IC50 values of 10 μM on PC3 cells, indicating significant potential for further development in cancer therapy .

Data Tables

Activity Target Organism MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus16
AntibacterialEscherichia coli32
AntifungalCandida albicans8
AntifungalAspergillus niger32
AnticancerPC3 (prostate cancer)IC50 = 10 μM
AnticancerMCF-7 (breast cancer)IC50 = 10 μM

Case Studies

  • Antibacterial Study : A series of quinazolinone derivatives were synthesized and evaluated for their antibacterial activity against clinically relevant strains. The study highlighted the importance of substituent variation in enhancing antibacterial efficacy. Compounds with electron-withdrawing groups exhibited improved activity due to increased lipophilicity and membrane penetration.
  • Anticancer Evaluation : In vitro studies on various cancer cell lines demonstrated that quinazolinones could induce apoptosis through the activation of caspase pathways. Compound A3 was particularly effective in inhibiting cell proliferation in a dose-dependent manner, suggesting its potential as a lead compound in anticancer drug development.

Scientific Research Applications

Anticancer Activity

Quinazolinones are known for their anticancer properties. Research indicates that derivatives of quinazolinones exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study demonstrated that certain quinazolinone derivatives showed potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • The structural modifications in compounds similar to 3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone enhance their interaction with biological targets such as protein kinases involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Studies have shown that quinazolinone derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance this activity by facilitating membrane penetration .
  • In vitro tests indicated that similar compounds exhibited minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL against various pathogenic strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving anthranilic acid derivatives.
  • Substitution Reactions : The introduction of the tert-butyl and chlorophenyl groups can be accomplished via Friedel-Crafts alkylation or nucleophilic substitution methods.

Case Study 1: Anticancer Screening

In a comprehensive study published in a peer-reviewed journal, researchers synthesized a series of quinazolinone derivatives, including variations of the target compound. The results indicated that these compounds inhibited cell proliferation in cancer lines significantly more than controls, with some derivatives leading to apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of quinazolinone derivatives against bacterial infections. Compounds were screened using standard broth microdilution methods, showing promising results against both resistant and sensitive strains of bacteria, thus highlighting their potential as lead compounds for drug development .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResult (IC50/MIC)Reference
AnticancerMCF-7IC50 ~ 10 µM
AnticancerMDA-MB-231IC50 ~ 15 µM
AntimicrobialMRSAMIC ~ 50 µg/mL
AntimicrobialE. coliMIC ~ 100 µg/mL

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The (4-chlorophenyl)sulfanylmethyl group undergoes oxidation and substitution reactions.

Reaction TypeConditionsProductYield (%)Reference
Oxidation to sulfoxideH<sub>2</sub>O<sub>2</sub> (1 equiv), DMSO, 150°C, 20 hSulfoxide derivative72–85
Oxidation to sulfoneExcess H<sub>2</sub>O<sub>2</sub>, acidic conditionsSulfone derivative68–78
Thioether alkylationNaH, alkyl halides, DMFAlkylated thioether60–75

Key Findings :

  • Oxidation with H<sub>2</sub>O<sub>2</sub> in DMSO selectively converts the thioether to sulfoxide without core degradation .

  • Stronger oxidizing agents (e.g., mCPBA) yield sulfones, but may require lower temperatures to prevent quinazolinone ring decomposition.

Functionalization of the Quinazolinone Core

The 4(3H)-quinazolinone core participates in electrophilic and nucleophilic reactions.

N-Alkylation

The N3 position reacts with alkylating agents:

ReagentConditionsProductYield (%)Reference
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN3-methylated derivative82
Benzyl bromideNaH, THF, rtN3-benzyl derivative75

Mechanism : Base-mediated deprotonation at N3 enhances nucleophilicity, facilitating alkylation .

Electrophilic Aromatic Substitution (EAS)

The electron-rich tert-butylbenzyl group directs EAS to the para position:

ReactionConditionsProductYield (%)Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C4-nitrobenzyl derivative58
BrominationBr<sub>2</sub>, FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>4-bromobenzyl derivative63

Limitations : Steric hindrance from the tert-butyl group reduces reaction rates compared to unsubstituted analogs.

Cross-Coupling Reactions

The sulfanyl and benzyl groups enable transition-metal-catalyzed couplings.

Reaction TypeCatalystConditionsProductYield (%)Reference
Ullmann couplingCuI, phenanthroline110°C, DMSOBiaryl derivatives70–80
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>80°C, H<sub>2</sub>O/EtOHAryl-substituted analogs65–78

Notable Example :

  • Coupling of the sulfanylmethyl group with arylboronic acids under Suzuki conditions produces biaryl thioethers, expanding pharmacological potential .

Radical-Mediated Reactions

The tert-butyl group stabilizes radicals, enabling unique transformations.

ReactionInitiatorConditionsProductYield (%)Reference
HAT (Hydrogen Atom Transfer)DTBP, 130°CC–H functionalized derivatives55–60
Photoredox alkylationIr(ppy)<sub>3</sub>, blue LEDAlkyl-radical adducts50–65

Mechanistic Insight : DMSO acts as a radical scavenger in H<sub>2</sub>O<sub>2</sub>-mediated reactions, facilitating C–S bond cleavage and recombination .

Stability and Degradation

The compound shows pH-dependent stability:

ConditionObservationHalf-LifeReference
Acidic (pH 2)Sulfanyl group hydrolysis4.2 h
Alkaline (pH 10)Quinazolinone ring opening8.5 h
Neutral (pH 7)Stable for >48 h

Degradation Products :

  • Acidic hydrolysis yields 4-chlorobenzenethiol and 4-(tert-butyl)benzaldehyde.

  • Alkaline conditions fragment the quinazolinone ring into anthranilic acid derivatives .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related quinazolinones:

Compound Name Substituents (Position 2 & 3) Key Structural Features Molecular Weight LogP* (Predicted)
Target Compound 2: [(4-Chlorophenyl)sulfanyl]methyl; 3: 4-(tert-Butyl)benzyl Bulky tert-butyl, chlorophenyl-sulfanyl 437.93 g/mol ~4.8
3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-4(3H)-Quinazolinone 2: Fluorophenyl-oxadiazole; 3: 4-Chlorobenzyl Oxadiazole ring, fluorophenyl 491.89 g/mol ~3.9
3-(4-Methylphenyl)-2-((3-(Trifluoromethyl)Benzyl)Thio)-4(3H)-Quinazolinone 2: Trifluoromethylbenzylthio; 3: p-Tolyl CF3 group, methylphenyl 426.46 g/mol ~4.2
3-(4-Bromophenyl)-4(3H)-Quinazolinone 3: 4-Bromophenyl; No substituent at position 2 Bromine atom, simpler structure 285.12 g/mol ~2.5
UR-9825 (7-Chloro Antifungal Derivative) 7-Cl on quinazolinone core; complex triazole substituent Chlorine at position 7, triazole pharmacophore 476.30 g/mol ~3.1

*LogP values estimated using fragment-based methods.

Key Observations :

  • The 4-chlorophenylsulfanyl group introduces a sulfur atom, which may facilitate hydrogen bonding or π-π interactions in biological targets, unlike the oxadiazole () or trifluoromethyl () groups.
Anti-Inflammatory and Antioxidant Activity
  • Methylphenyl and Methoxyphenyl Derivatives: Compounds like 3-(4-methylphenyl)-4(3H)-quinazolinone () exhibit high anti-inflammatory activity (denaturation inhibition of BSA comparable to ibuprofen) and antioxidant capacity (DPPH scavenging). The tert-butyl group in the target compound may enhance these effects due to increased steric shielding of reactive sites.
  • Halogenated Derivatives: 3-(4-Bromophenyl)-4(3H)-quinazolinone () shows superior scavenging activity, suggesting that electron-withdrawing groups (e.g., Cl, Br) enhance radical stabilization. The target’s 4-chlorophenyl group aligns with this trend .
Antifungal Activity
  • UR-9825 (): A 7-chloro quinazolinone derivative with potent antifungal activity (superior to fluconazole in vitro). While the target lacks a 7-Cl substituent, its 4-chlorophenylsulfanyl group may confer partial antifungal activity through similar electron-withdrawing effects. However, the absence of a triazole moiety (critical for CYP450 inhibition in azoles) limits direct comparison .
Antimicrobial Potency
  • Naphthylmethylthio Derivatives: Compounds like 3-(4-chlorophenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone () demonstrate broad-spectrum antimicrobial activity. The target’s 4-chlorophenylsulfanyl group may mimic this activity but with reduced steric bulk compared to naphthyl groups .

Pharmacokinetic Considerations

  • Half-Life and Hydrophobicity : The tert-butyl group in the target compound likely extends half-life compared to smaller substituents (e.g., methyl in ), as seen in UR-9825, where hydrophobicity modulated half-life in murine models . However, excessive lipophilicity may limit solubility, necessitating formulation optimization.

Q & A

Q. Table 1: Comparative Cytotoxicity of Quinazolinone Derivatives

CompoundCancer Cell Line (IC₅₀, µM)Normal Cell Selectivity IndexReference
Target CompoundHCT-116: 0.45>100 (FHC cells)
11g (Analog)MDA-MB-231: 0.4285
4 (Antiviral)Vaccinia: 1.92 µg/mLN/A

Q. Table 2: Key Structural Modifications and Biological Effects

Modification SiteFunctional Group ChangeObserved EffectReference
Position 2Phenyl → StyrylEnhanced helicase inhibition
Position 3Methyl → 4-ChlorobenzylImproved COX-2 selectivity
Position 6H → BromineIncreased antiviral potency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.